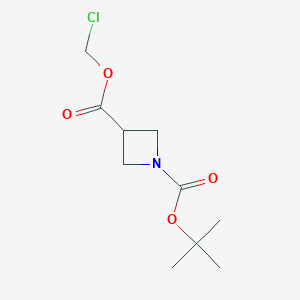

1-O-叔丁基-3-O-(氯甲基)氮杂环丁烷-1,3-二羧酸酯

货号 B2403889

CAS 编号:

2137597-32-9

分子量: 249.69

InChI 键: VMTJXHSITCFQMG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

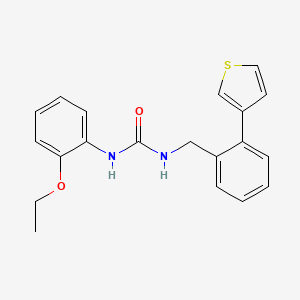

The molecular weight of “1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate” is 249.69. The SMILES string representation of the molecule isCC(C)(C)OC(N(C1)CC1C(OC)=O)=O . Physical And Chemical Properties Analysis

The physical and chemical properties of “1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate” include a refractive index of n20/D 1.452 and a density of 1.072 g/mL at 25 °C .科学研究应用

Application 1: Functionalisation of Esters via 1,3-Chelation

- Summary of the Application : This compound is used in the functionalisation of esters via 1,3-chelation. This process involves the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

- Methods of Application : The method involves the use of NMR and real-time IR spectroscopies and deuterium-labeling experiments for the mechanistic investigation . The study discovered a new strategy for the generation of a t-butoxide nucleophile using sodium chelate of ester moiety (1,3-chelation) that facilitates a nucleophilic acyl substitution reaction via a tetrahedral intermediate .

- Results or Outcomes : The study confirmed both 1,3-chelation and the formation of a tetrahedral intermediate as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

Application 2: Synthesis of Azaspiro[3.4]octanes

- Summary of the Application : This compound is used as a precursor in the synthesis of azaspiro[3.4]octanes .

- Methods of Application : The substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .

- Results or Outcomes : The study developed a new method for the synthesis of azaspiro[3.4]octanes .

Application 3: Synthesis of N-Heterocycles via Sulfinimines

- Summary of the Application : This compound is used in the synthesis of N-heterocycles via sulfinimines .

- Methods of Application : The method involves the use of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

- Results or Outcomes : The study provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .

Application 4: Precursor to Other Organic Compounds

- Summary of the Application : This compound is used as a precursor to other organic compounds .

- Methods of Application : The method involves the reaction of tert-butyl alcohol with hydrogen chloride .

- Results or Outcomes : The study confirmed that tert-butyl chloride is produced industrially as a precursor to other organic compounds .

属性

IUPAC Name |

1-O-tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(14)12-4-7(5-12)8(13)15-6-11/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTJXHSITCFQMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)OCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)

![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)

![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)